5-(2-Hydroxyethyl)thiophene-2-carboxylic acid
Overview
Description
5-(2-Hydroxyethyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C7H8O3S . It has a molecular weight of 172.2 . The compound is a yellow to brown solid .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring with a carboxylic acid group at the 2-position and a 2-hydroxyethyl group at the 5-position .Chemical Reactions Analysis
Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . It undergoes double deprotonation upon treatment with LDA to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Scientific Research Applications
Application in Hepatitis C Treatment
5-(2-Hydroxyethyl)thiophene-2-carboxylic acid derivatives have been explored for their potential in treating Hepatitis C. The study by Lazerwith et al. (2014) on GS-9669, a thumb site II non-nucleoside inhibitor of NS5B for the treatment of genotype 1 chronic hepatitis C infection, demonstrates the compound's effectiveness against the NS5B M423T mutant relative to the wild type. This was achieved through structure-activity relationship studies and pharmacokinetic enhancement via incorporation of hydroxyl groups and heterocyclic ethers (Lazerwith et al., 2014).
Electropolymerization and Electrochromic Performance
Li et al. (2020) synthesized novel tetrathiafulvalene–thiophene assemblies that include a derivative of this compound. These assemblies displayed promising electropolymerization and electrochromic performances, with the ability to rapidly form polymers via electrochemical deposition and change color based on their oxidation state (Li et al., 2020).
Polycyclic and Diacylthiophene Derivatives Synthesis
Yang and Fang (2007) presented a method for synthesizing polycyclic and multi-substituted thiophene derivatives, including this compound derivatives. This method involves samarium diiodide-promoted coupling reactions and provides an expedient approach for creating novel compounds with potential applications in various fields (Yang & Fang, 2007).
Synthesis of Arotinolol Hydrochloride
Hongbin et al. (2011) described the synthesis of arotinolol hydrochloride starting from 5-acetylthiophene-2-carboxylic acid, which relates to the this compound. This multi-step reaction demonstrates the compound's utility in synthesizing complex pharmaceutical products (Hongbin et al., 2011).
Dual Inhibitory Activity
Hansen et al. (2012) explored 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives, closely related to this compound, for their inhibitory activity against 5-LOX/COX. These compounds showed promising in vitro activity as dual inhibitors, suggesting potential therapeutic applications (Hansen et al., 2012).
Safety and Hazards
Future Directions
Thiophene derivatives have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the study and development of 5-(2-Hydroxyethyl)thiophene-2-carboxylic acid and related compounds may continue to be a significant area of research in the future.
Properties
IUPAC Name |
5-(2-hydroxyethyl)thiophene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2,8H,3-4H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMJHSGABXMVIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354352 | |
Record name | 5-(2-hydroxyethyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247128-25-2 | |
Record name | 5-(2-Hydroxyethyl)-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=247128-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-hydroxyethyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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